(5-(Trifluoromethyl)pyrimidin-2-YL)methanamine
Description
Properties
IUPAC Name |
[5-(trifluoromethyl)pyrimidin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-2-11-5(1-10)12-3-4/h2-3H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKBZPONVENGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694922 | |
| Record name | 1-[5-(Trifluoromethyl)pyrimidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944905-50-4 | |
| Record name | 1-[5-(Trifluoromethyl)pyrimidin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine typically involves the reaction of a pyrimidine derivative with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine group participates in nucleophilic substitution reactions, particularly with electrophiles such as acyl chlorides, sulfonyl chlorides, and activated carbonyl compounds.
Example Reaction with Ethyl Chlorooxoacetate
Reaction of (5-(trifluoromethyl)pyrimidin-2-yl)methanamine with ethyl 2-chloro-2-oxo-acetate in tetrahydrofuran (THF) yields an amide derivative :
Conditions : 0–20°C, triethylamine, inert atmosphere .
Yield : 77% .
| Reagent | Product | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Ethyl chlorooxoacetate | Ethyl 2-oxo-2-(pyrimidinylmethylamino)acetate | THF | 0–20°C | 77% |
Coupling Reactions
The amine group facilitates coupling reactions, such as peptide bond formation, using carbodiimide-based reagents.
Example with HATU
Coupling with carboxylic acids (e.g., Example 7G ) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF):
Conditions : Ambient temperature, DMF, N-ethyl-N-isopropylpropan-2-amine (DIPEA) .
Yield : 46 mg (isolated) .
| Coupling Reagent | Substrate | Product Purity | Application |
|---|---|---|---|
| HATU | Carboxylic acid | >95% (HPLC) | Drug intermediate synthesis |
Reduction and Oxidation
The trifluoromethyl group stabilizes the pyrimidine ring against oxidation, while the methanamine group can be selectively oxidized or reduced.
Oxidation
Controlled oxidation with hydrogen peroxide or potassium permanganate may convert the primary amine to a nitro group, though experimental data for this specific compound is limited. Pyridine analogs show similar reactivity.
Reduction
Lithium aluminum hydride (LiAlH) reduces amide derivatives of the compound to secondary amines.
Cyclization and Heterocycle Formation
The amine group can participate in cyclization reactions to form fused heterocycles. For example, condensation with thiourea under acidic conditions yields thiazole derivatives :
Conditions : Ethanol, 65–75°C, sodium hydroxide .
Structural Modifications for Biological Activity
Structural analogs of this compound demonstrate kinase inhibition (e.g., FLT3/CHK1) when modified with substituents at the 4-position of the pyrimidine ring . Key interactions include hydrogen bonding with residues like Glu85 (CHK1) and Cys694 (FLT3) .
Mechanistic Insights
Scientific Research Applications
Chemistry: In chemistry, (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding enzyme interactions and metabolic pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential as therapeutic agents . The trifluoromethyl group often enhances the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in electronics and polymers .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors , leading to modulation of biological pathways . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Derivatives
The substitution of pyrimidine (a six-membered ring with two nitrogen atoms) for pyridine (one nitrogen atom) significantly alters electronic properties. Pyrimidine’s electron-deficient nature enhances its ability to participate in π-π stacking and dipole interactions, making it more suited for targeting enzymes like kinases or dihydrofolate reductase .
Example Comparisons :
- (5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3):
- 3-Amino-4-(trifluoromethyl)pyridine (CAS 175204-80-5): Molecular Formula: C₆H₅F₃N₂ Key Differences: Trifluoromethyl and amine groups are adjacent on the pyridine ring. Higher similarity score (0.96) due to spatial proximity of functional groups . Applications: Intermediate in antiviral drug synthesis.
Substituent Position and Halogen Effects
The position of substituents and halogenation patterns profoundly impact bioactivity and physicochemical properties:
[2-(Pyrimidin-2-yl)-1,3-thiazol-4-yl]methanamine (CAS 1123169-55-0):
(5-Fluoro-3-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 2770346-38-6):
Salt Forms and Solubility
Salt formation improves solubility and bioavailability:
- 1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-amine dihydrochloride :
Data Table: Key Comparative Properties
Biological Activity
(5-(Trifluoromethyl)pyrimidin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective as therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various applications in drug development.
- IUPAC Name: [5-(trifluoromethyl)pyrimidin-2-yl]methanamine
- Molecular Formula: C6H7ClF3N3
- Molecular Weight: 213.59 g/mol
- CAS Number: 1780899-17-3
Biological Activity Overview
Research has shown that compounds containing pyrimidine and trifluoromethyl groups exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Studies indicate that derivatives of pyrimidine compounds exhibit potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. For instance, a related compound demonstrated significant inhibition of mycobacterial ATP synthase, suggesting that this compound could have similar effects due to structural similarities .
Structure-Activity Relationships (SAR)
The introduction of the trifluoromethyl group at the 5-position of the pyrimidine ring enhances the compound's potency. SAR studies have shown that modifications to the side chains can lead to varying degrees of biological activity. For example, substituents on the pyrimidine ring can significantly influence the compound's ability to inhibit specific enzymes or bacterial growth .
Case Study 1: Antimycobacterial Activity
In a comprehensive study involving various pyrimidine derivatives, it was found that certain substituents at the 3 and 5 positions significantly improved antimycobacterial activity. Compounds with a trifluoromethyl group exhibited enhanced potency compared to their non-fluorinated counterparts. The most effective compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| A | CF3 | 0.5 |
| B | H | 1.5 |
| C | Cl | 0.8 |
Case Study 2: Inhibition of Enzymatic Activity
Another research highlighted the potential of this compound as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit branched-chain amino acid transaminases (BCAT), which are crucial for amino acid metabolism .
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| BCAT1 | 75 |
| BCAT2 | 70 |
Q & A
Q. What are the common synthetic routes for (5-(Trifluoromethyl)pyrimidin-2-YL)methanamine?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:
- Reductive Amination : Reacting a pyrimidine aldehyde derivative (e.g., 5-(trifluoromethyl)pyrimidine-2-carbaldehyde) with ammonia or an amine precursor, followed by reduction using NaBH or other reducing agents. The product is purified via silica gel chromatography .
- Nucleophilic Substitution : A halogenated pyrimidine intermediate (e.g., 2-chloro-5-(trifluoromethyl)pyrimidine) undergoes substitution with methylamine or its equivalents under basic conditions (e.g., NaOH) to yield the methanamine derivative. Workup involves extraction and solvent removal .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies N-H stretches (3100–3300 cm) and C-F vibrations (1100–1250 cm) from the trifluoromethyl group.
- NMR : H NMR reveals pyrimidine ring protons (δ 8.5–9.5 ppm) and methylamine protons (δ 1.5–2.5 ppm). C NMR confirms the CF group (δ 120–125 ppm, quartet).
- LC/MS : Validates molecular weight (e.g., [M+H] at m/z 192) and fragmentation patterns .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in sealed, light-resistant containers under inert gas (N/Ar) at 2–8°C to prevent degradation. Use desiccants to avoid moisture absorption.
- Handling : Conduct reactions in anhydrous solvents (e.g., THF, DMF) and under inert atmosphere to preserve amine functionality .
Advanced Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and electronic properties?
- Methodological Answer : The CF group is strongly electron-withdrawing, which:
- Deactivates the pyrimidine ring , directing electrophilic substitutions to the 4-position (meta to CF).
- Enhances metabolic stability in biological studies by resisting oxidation.
- Quantitative Analysis : Use Hammett substituent constants (σ for CF = 0.43) or DFT calculations (e.g., Gaussian) to model electronic effects .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR signals)?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping proton and carbon signals.
- Computational Validation : Compare experimental NMR shifts with predictions from software (ACD/Labs, ChemDraw) or reference databases (NIST Chemistry WebBook) .
- Isotopic Labeling : Use N-labeled amines to clarify ambiguous signals in complex heterocycles.
Q. What strategies optimize synthetic yield and purity for this compound?
- Methodological Answer :
- Reaction Optimization : Vary solvent polarity (e.g., DMF vs. MeOH), temperature (25–80°C), and catalyst (e.g., Pd for cross-coupling). Monitor progress via TLC or HPLC.
- Purification : Use gradient elution in flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water).
- Quality Control : Validate purity (>95%) via H NMR integration or HPLC-UV (λ = 254 nm) .
Contradiction Analysis
- Synthesis Routes : emphasizes reductive amination, while highlights nucleophilic substitution. These methods are complementary, with choice depending on precursor availability and functional group compatibility.
- Stability : recommends refrigeration, whereas does not specify temperature. Best practice is to follow inert storage at 2–8°C to mitigate amine oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
